Cas no 2680528-02-1 (1,4-dichloro-2-ethynyl-5-fluorobenzene)

2680528-02-1 structure
اسم المنتج:1,4-dichloro-2-ethynyl-5-fluorobenzene
كاس عدد:2680528-02-1
وسط:C8H3Cl2F
ميغاواط:189.013823747635
MDL:MFCD34186390
CID:5645383
PubChem ID:165942516
1,4-dichloro-2-ethynyl-5-fluorobenzene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1,4-dichloro-2-ethynyl-5-fluorobenzene
-
- MDL: MFCD34186390
- نواة داخلي: 1S/C8H3Cl2F/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H
- مفتاح Inchi: DTIDIYKIODFNBX-UHFFFAOYSA-N
- ابتسامات: C(C1C=C(C(=CC=1Cl)F)Cl)#C
1,4-dichloro-2-ethynyl-5-fluorobenzene الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28268324-0.1g |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
2680528-02-1 | 95.0% | 0.1g |
$282.0 | 2025-03-19 | |
Enamine | EN300-28268324-0.5g |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
2680528-02-1 | 95.0% | 0.5g |
$636.0 | 2025-03-19 | |
Enamine | EN300-28268324-0.05g |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
2680528-02-1 | 95.0% | 0.05g |
$188.0 | 2025-03-19 | |
Enamine | EN300-28268324-5.0g |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
2680528-02-1 | 95.0% | 5.0g |
$2360.0 | 2025-03-19 | |
Enamine | EN300-28268324-10g |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
2680528-02-1 | 95% | 10g |
$3500.0 | 2023-09-09 | |
Aaron | AR02824W-500mg |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
2680528-02-1 | 95% | 500mg |
$900.00 | 2025-02-15 | |
1PlusChem | 1P0281WK-250mg |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
2680528-02-1 | 95% | 250mg |
$560.00 | 2024-05-08 | |
1PlusChem | 1P0281WK-500mg |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
2680528-02-1 | 95% | 500mg |
$848.00 | 2024-05-08 | |
1PlusChem | 1P0281WK-10g |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
2680528-02-1 | 95% | 10g |
$4388.00 | 2024-05-08 | |
Aaron | AR02824W-250mg |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
2680528-02-1 | 95% | 250mg |
$580.00 | 2025-02-15 |
1,4-dichloro-2-ethynyl-5-fluorobenzene الوثائق ذات الصلة
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
2680528-02-1 (1,4-dichloro-2-ethynyl-5-fluorobenzene) منتجات ذات صلة
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
الموردين الموصى بهم
Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

atkchemica
عضو ذهبي
مورد الصين
مُحْضِر

Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
